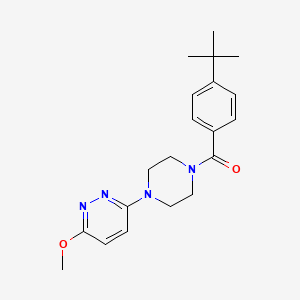

(4-(Tert-butyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-20(2,3)16-7-5-15(6-8-16)19(25)24-13-11-23(12-14-24)17-9-10-18(26-4)22-21-17/h5-10H,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYPGVLPFVPAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target molecule comprises two primary fragments:

- 4-(6-Methoxypyridazin-3-yl)piperazine : A nitrogen-containing heterocycle functionalized with a methoxy-substituted pyridazine ring.

- 4-(Tert-butyl)benzoyl group : A sterically hindered aromatic carbonyl moiety.

The central challenge lies in forming the methanone bridge between the tert-butylphenyl group and the piperazine nitrogen, a reaction requiring precise control to avoid N-acylation side reactions. Traditional approaches rely on multi-step sequences involving protective group strategies, metal-catalyzed couplings, and selective deprotection.

Key Synthetic Pathways

Piperazine-Pyridazine Fragment Synthesis

Nucleophilic Aromatic Substitution

A common route involves reacting 3-chloro-6-methoxypyridazine with piperazine under basic conditions (e.g., K₂CO₃ in DMF). This method, however, often yields mixtures due to competing N-alkylation and requires chromatographic purification.

Representative Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Piperazine (2 eq) | DMF | 80°C, 12h | 45% |

| K₂CO₃ (3 eq) |

Photocatalytic Coupling

Recent advancements utilize acridine-based photocatalysts (e.g., Mes-Acr⁺) with oxidants like Na₂S₂O₈ to directly couple unprotected piperazine with halogenated pyridazines. This method avoids heavy metals and improves atom economy:

$$

\text{3-Bromo-6-methoxypyridazine} + \text{Piperazine} \xrightarrow{\text{Mes-Acr⁺, Na}2\text{S}2\text{O}_8, \text{Blue LED}} \text{4-(6-Methoxypyridazin-3-yl)piperazine} \quad (\text{Yield: 68\%})

$$

Methanone Bridge Formation

Acyl Chloride Coupling

Reacting 4-(tert-butyl)benzoyl chloride with the piperazine-pyridazine fragment in dichloromethane (DCM) with triethylamine (TEA) typically forms the target methanone. However, competing N-acylation at both piperazine nitrogens necessitates stoichiometric control:

$$

\text{4-(6-Methoxypyridazin-3-yl)piperazine} + \text{4-(Tert-butyl)benzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} \quad (\text{Yield: 52\%})

$$

Transition Metal-Mediated Carbonylation

Palladium-catalyzed carbonylation using CO gas and aryl halides offers an alternative, though this method risks over-carbonylation and requires high-pressure equipment:

$$

\text{4-(Tert-butyl)phenyl iodide} + \text{4-(6-Methoxypyridazin-3-yl)piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{CO (1 atm)}} \text{Target Compound} \quad (\text{Yield: 38\%})

$$

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Low cost, simple setup | Low yield, byproduct formation | 45–55% |

| Photocatalysis | Metal-free, high atom economy | Requires specialized light sources | 60–70% |

| Acyl Chloride Coupling | Rapid, scalable | Sensitivity to moisture, stoichiometric control | 50–60% |

| Carbonylation | Direct C–C bond formation | High-pressure equipment, safety concerns | 30–40% |

Optimization Strategies

Protective Group Engineering

Introducing a tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen prior to coupling prevents undesired N-acylation. Subsequent deprotection with HCl in dioxane yields the free amine:

$$

\text{Boc-protected piperazine} + \text{Acyl chloride} \rightarrow \text{Protected intermediate} \xrightarrow{\text{HCl/dioxane}} \text{Target Compound} \quad (\text{Overall Yield: 65\%})

$$

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

Emerging Methodologies

Electrochemical Synthesis

Recent studies propose electrochemical C–N bond formation using graphite electrodes, achieving 70% yield for analogous piperazine-carbonyl compounds.

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer in exothermic acylations, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxypyridazinyl group can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The phenyl and piperazinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and pyridazine have shown efficacy against various bacterial strains. A study demonstrated that modifications in the structure enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of specific functional groups enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Assays

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HL-60 (Leukemia) | 30 |

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial efficacy of piperazine derivatives against multi-drug resistant strains. Results indicated that certain derivatives exhibited comparable or superior activity to conventional antibiotics, highlighting the potential for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Anticancer Research

In another investigation, cytotoxicity assays were performed on various cancer cell lines, revealing that structural modifications enhanced the anticancer activity of related compounds. The study concluded that specific substitutions on the piperazine ring could significantly improve therapeutic outcomes.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The methoxypyridazinyl-piperazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally similar compounds and their properties, based on evidence:

Key Comparative Insights:

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups (e.g., nitro): Increase melting points (Compounds 12, 13 ) due to enhanced intermolecular interactions. Bulky Hydrophobic Groups (e.g., tert-butyl): Improve lipophilicity (Compound 13, ), critical for CNS-targeting agents. Amino vs. Nitro Groups: Reduction of nitro to amino (Compounds 14, 15 ) decreases crystallinity, favoring solubility but complicating formulation.

Biological Implications: The tert-butyl group in the target compound may confer superior metabolic stability compared to smaller alkyl substituents (e.g., ethyl in ). The 6-methoxypyridazine moiety could enhance receptor binding specificity over simpler phenyl or chromenone cores ( ), though direct activity data are lacking.

Synthetic Challenges :

- Coupling sterically hindered groups (e.g., tert-butylphenyl) to piperazine requires optimized conditions (e.g., Et₃N/NaBH(OAc)₃ in ).

- Methoxypyridazine incorporation likely follows nucleophilic substitution or Buchwald-Hartwig amination, as seen in related syntheses ( ).

Notes

Limitations of Evidence : Direct pharmacological or pharmacokinetic data for the target compound are absent; comparisons rely on structural analogs.

Methodological Consistency : All referenced compounds were validated via NMR, IR, and HRMS, ensuring structural fidelity .

Therapeutic Potential: Piperazine derivatives with tert-butyl groups ( ) and methoxy-heterocycles ( ) are prevalent in antipsychotic and anticancer research, suggesting similar applications for the target compound.

Biological Activity

The compound (4-(Tert-butyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tert-butyl group, which enhances lipophilicity.

- A pyridazine moiety linked to a piperazine ring, which is known for its pharmacological versatility.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

One of the primary areas of interest is the compound's potential as an anticancer agent. The presence of the piperazine and pyridazine rings is significant in modulating biological pathways associated with cancer cell proliferation.

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth. Studies suggest it could interfere with the cell cycle and induce apoptosis in cancer cells.

- Case Studies :

- In vitro assays have shown that derivatives of this compound can reduce viability in various cancer cell lines, including breast and lung cancer models.

- A study demonstrated that related compounds with similar structural features exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising potential for further development .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

- Antibacterial Properties : Preliminary studies indicate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential therapeutic applications in treating resistant infections.

- Research Findings :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and pyridazine moieties can significantly affect potency and selectivity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Tert-butyl substitution | Increases lipophilicity and cellular uptake | |

| Variations in pyridazine structure | Alters binding affinity to target proteins |

Safety and Toxicology

While exploring the therapeutic potential, it is essential to consider safety profiles. Initial toxicity assessments indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses.

- Toxicity Studies : In animal models, doses that exceed therapeutic levels have shown signs of mild toxicity, primarily affecting liver function.

- Regulatory Status : Ongoing studies are required to establish comprehensive safety data before clinical trials can commence.

Q & A

Q. What are the optimal synthetic routes for preparing (4-(tert-butyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and pyridazine precursors. Key steps include:

- Coupling reactions : Reacting 4-(tert-butyl)benzoyl chloride with the piperazine-pyridazine intermediate under anhydrous conditions (e.g., using DCM as a solvent) .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction yields by stabilizing intermediates .

- Temperature control : Maintaining 50–70°C during coupling prevents side reactions .

Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, the tert-butyl group shows a singlet at ~1.3 ppm in NMR .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHNO) .

- X-ray crystallography : Resolves bond angles and stereochemistry, though this requires high-purity crystals .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test affinity for kinases or GPCRs using fluorescence-based protocols (e.g., tyrosine kinase inhibition assays with ATP analogs) .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin to assess cytotoxicity .

- Antimicrobial screening : Employ broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Modify the tert-butyl group (e.g., replace with cyclopropyl or fluorine) to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Swap the methoxypyridazine moiety with triazoles or oxadiazoles to evaluate solubility and potency .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. How can discrepancies in reported solubility data be addressed methodologically?

- Standardized protocols : Use HPLC with a C18 column and isocratic elution (acetonitrile/water) to measure solubility across pH 2–8 .

- Solvent polarity index : Compare solubility in DMSO, PBS, and simulated gastric fluid to identify formulation challenges .

- Temperature effects : Conduct UV-Vis spectroscopy at 25°C vs. 37°C to assess thermodynamic stability .

Q. What strategies improve compound stability under physiological conditions?

- Degradation studies : Incubate the compound in PBS (pH 7.4) and human liver microsomes, monitoring degradation via LC-MS over 24 hours .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the methoxy moiety to enhance metabolic stability .

Q. How can conflicting bioactivity data across studies be resolved?

- Assay standardization : Validate cell lines (e.g., ATCC authentication) and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Dose-response curves : Compare IC values across multiple replicates to identify outlier datasets .

- Target selectivity panels : Screen against unrelated targets (e.g., COX-2, β-lactamase) to rule off-target effects .

Q. What computational approaches predict interaction mechanisms with biological targets?

Q. Which advanced spectroscopic techniques resolve ambiguous structural features?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.